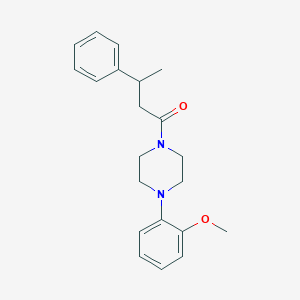
1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine
描述
1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential pharmacological properties. MeOPP has been studied for its potential as an antidepressant, antipsychotic, and anxiolytic agent. In
作用机制
The exact mechanism of action of 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist. 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has been shown to bind to the 5-HT2A receptor and block its activity, which may contribute to its antidepressant and anxiolytic effects. 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has also been shown to bind to the D2 dopamine receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has been shown to have several biochemical and physiological effects. In a study conducted on rats, 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine was found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has also been shown to increase the levels of cAMP, a signaling molecule that plays a role in the regulation of mood and behavior.
实验室实验的优点和局限性
1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine also exhibits potent pharmacological properties, making it a useful tool for studying the mechanisms of action of antidepressants, antipsychotics, and anxiolytics.
However, there are also some limitations to using 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine in lab experiments. 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has not been extensively studied in humans, and its safety profile is not well understood. Additionally, 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine. One area of interest is the development of more selective 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine analogs that target specific serotonin and dopamine receptors. Another area of interest is the investigation of 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Finally, more research is needed to understand the safety profile of 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine and its potential for use in humans.
Conclusion:
In conclusion, 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine is a piperazine derivative that has significant potential as an antidepressant, antipsychotic, and anxiolytic agent. 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has been shown to exhibit potent pharmacological properties, including antidepressant-like and anxiolytic effects. However, more research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine and its safety profile. Future research on 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine could lead to the development of more effective and safer antidepressants, antipsychotics, and anxiolytics.
科学研究应用
1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has been studied for its potential as an antidepressant, antipsychotic, and anxiolytic agent. In a study conducted on rats, 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine was found to exhibit antidepressant-like effects without causing any significant side effects. 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has also been shown to have anxiolytic effects in rats, reducing anxiety-related behavior.
属性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17(18-8-4-3-5-9-18)16-21(24)23-14-12-22(13-15-23)19-10-6-7-11-20(19)25-2/h3-11,17H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQRYQYOQQOXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B3977394.png)
![4-ethyl-2-methyl-5-{[1-(piperidin-1-ylsulfonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3977395.png)
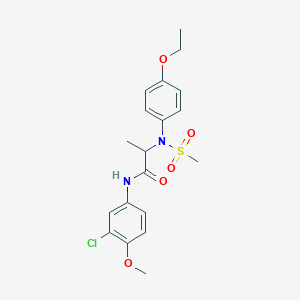
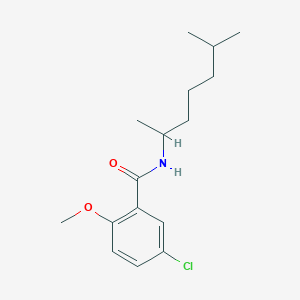

![1-(3,4-dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3977426.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3977433.png)
![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3977438.png)
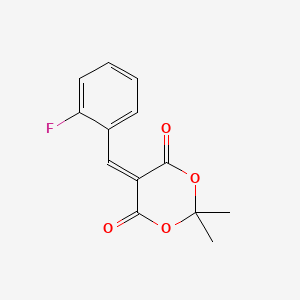
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977448.png)
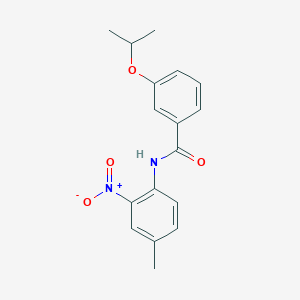

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide](/img/structure/B3977480.png)